Ethyl 3-(bromomethyl)hexanoate

Catalog No.
S15700029
CAS No.
M.F
C9H17BrO2
M. Wt
237.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(bromomethyl)hexanoate

Product Name

Ethyl 3-(bromomethyl)hexanoate

IUPAC Name

ethyl 3-(bromomethyl)hexanoate

Molecular Formula

C9H17BrO2

Molecular Weight

237.13 g/mol

InChI

InChI=1S/C9H17BrO2/c1-3-5-8(7-10)6-9(11)12-4-2/h8H,3-7H2,1-2H3

InChI Key

HYWPILIRWIBGKA-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(=O)OCC)CBr

Ethyl 3-(bromomethyl)hexanoate is an organic compound with the molecular formula C9H17BrO2C_9H_{17}BrO_2 and a molecular weight of 237.14 g/mol. This compound features a bromomethyl group attached to a hexanoate backbone, which significantly influences its chemical reactivity and potential applications in organic synthesis and biocatalysis. The presence of the bromine atom allows for nucleophilic substitution reactions, making it a versatile reagent in synthetic chemistry .

Ethyl 3-(bromomethyl)hexanoate primarily undergoes nucleophilic substitution reactions due to the electrophilic nature of the bromomethyl group. In these reactions, the bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives. This property is crucial for its role as an intermediate in the synthesis of other complex molecules, including pharmaceuticals. Additionally, this compound may participate in other chemical transformations such as esterification and hydrolysis, depending on the reaction conditions and reagents used.

While Ethyl 3-(bromomethyl)hexanoate itself does not exhibit significant biological activity, it is notable for its role as a precursor in the synthesis of Brivaracetam, a medication used to treat epilepsy. Brivaracetam acts by modulating sodium and potassium ion channels in neuronal cells, thus reducing neuronal excitability and controlling seizures . The biological significance of Ethyl 3-(bromomethyl)hexanoate is primarily derived from its conversion into biologically active compounds through enzymatic or chemical processes.

The synthesis of Ethyl 3-(bromomethyl)hexanoate can be achieved through several methods:

  • Bromination of Ethyl Hexanoate: Ethyl hexanoate can be treated with bromine or a brominating agent to introduce the bromomethyl group.
  • Nucleophilic Substitution: Starting from a suitable precursor, nucleophilic substitution can be performed to introduce the bromomethyl functionality onto the hexanoate structure.
  • Biocatalytic Routes: Enzymatic methods may also be employed to achieve selective transformations that lead to the formation of this compound, highlighting its utility in green chemistry .

Ethyl 3-(bromomethyl)hexanoate serves multiple applications:

  • Intermediate in Pharmaceutical Synthesis: It is primarily used as an intermediate in the production of Brivaracetam, enhancing its importance in medicinal chemistry.
  • Reagent in Organic Synthesis: The compound's ability to undergo nucleophilic substitution makes it valuable for synthesizing various organic compounds.
  • Research Tool: It is utilized in biocatalysis studies due to its reactivity and role as a precursor for biologically active molecules .

Several compounds share structural similarities with Ethyl 3-(bromomethyl)hexanoate, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
Ethyl HexanoateC8H16O2C_8H_{16}O_2Simple ester; widely used in food industry
(R)-3-Bromomethylhexanoic AcidC9H17BrO2C_9H_{17}BrO_2Direct precursor; more polar than ethyl ester
Ethyl 4-bromobutanoateC6H11BrO2C_6H_{11}BrO_2Shorter chain; different reactivity profile

These compounds highlight the uniqueness of Ethyl 3-(bromomethyl)hexanoate due to its specific bromomethyl substitution on the hexanoate chain, which influences its reactivity and application potential in synthetic chemistry .

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

236.04119 g/mol

Monoisotopic Mass

236.04119 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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